(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid
Description
(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid (CAS: 870822-77-8, molecular formula: C₈H₅BF₄O₄) is a fluorinated aromatic boronic acid characterized by a benzodioxin core substituted with four fluorine atoms and a boronic acid group at the 6-position. The tetrafluoro substitution on the benzodioxin ring introduces significant electron-withdrawing effects, which influence its Lewis acidity, pKa, and reactivity . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aryl derivatives, particularly in pharmaceutical and materials science applications . Its unique structure may also confer enhanced stability and solubility compared to non-fluorinated boronic acids, though this requires empirical validation .
Propriétés
Numéro CAS |
870822-77-8 |
|---|---|
Formule moléculaire |
C8H5BF4O4 |
Poids moléculaire |
251.93 g/mol |
Nom IUPAC |
(2,2,4,4-tetrafluoro-1,3-benzodioxin-6-yl)boronic acid |
InChI |
InChI=1S/C8H5BF4O4/c10-7(11)5-3-4(9(14)15)1-2-6(5)16-8(12,13)17-7/h1-3,14-15H |
Clé InChI |
HLUVHDQKBZFLJY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)OC(OC2(F)F)(F)F)(O)O |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante implique la borylation de l’halogénure d’aryle correspondant en utilisant une réaction catalysée au palladium avec du bis(pinacolato)diboron dans des conditions douces.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (2,2,4,4-tétrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronique subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe acide boronique peut être oxydé pour former l’ester boronique ou le borate correspondant.
Réduction : Les réactions de réduction peuvent convertir le groupe acide boronique en borane ou en borohydrure.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe acide boronique est remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou autres agents oxydants dans des conditions douces.
Réduction : Borohydrure de sodium ou hydrure de lithium et d’aluminium dans des solvants anhydres.
Substitution : Nucléophiles tels que les amines ou les alcools en présence d’une base.
Principaux produits formés
Oxydation : Esters boroniques ou borates.
Réduction : Boranes ou borohydrures.
Substitution : Aryl amines ou aryl alcools.
Applications De Recherche Scientifique
Research indicates that (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid may have promising applications in pharmacology due to its ability to interact with biological targets. Boronic acids are known for their capacity to form reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes. This property can be exploited for:
- Enzyme Inhibition : Targeting specific enzymes involved in disease processes.
- Drug Development : Serving as a lead compound for further therapeutic exploration.
Fluorinated compounds often exhibit enhanced biological activity due to increased metabolic stability and altered pharmacokinetics. Therefore, this compound may have potential as a therapeutic agent in treating diseases related to enzyme dysregulation.
Case Study 1: Enzyme Inhibition
A study demonstrated that boronic acids can effectively inhibit proteasome activity in cancer cells. The unique structure of (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid could enhance its efficacy compared to other boronic acids by increasing binding affinity and specificity towards target enzymes .
Case Study 2: Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of fluorinated boronic acids have shown promise against various pathogens. The structural characteristics of (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid may provide enhanced activity against resistant strains due to its unique interaction mechanisms .
Mécanisme D'action
Le mécanisme d’action de l’acide (2,2,4,4-tétrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronique implique son interaction avec des cibles moléculaires par l’intermédiaire du groupe acide boronique. Ce groupe peut former des liaisons covalentes réversibles avec des diols et d’autres nucléophiles, ce qui le rend utile dans l’inhibition enzymatique et la reconnaissance moléculaire. Le cycle benzodioxine tétrafluoré améliore la stabilité et la réactivité du composé, lui permettant de participer à diverses transformations chimiques.
Comparaison Avec Des Composés Similaires
Structural and Electronic Properties
The tetrafluoro-benzodioxin moiety distinguishes this compound from simpler fluorinated phenylboronic acids (e.g., 4-isopropoxy-2,3,5,6-tetrafluorophenylboronic acid, CAS: 1016231-40-5). For instance:
*Estimated based on fluoro substituent effects .
Key Insights :
- The tetrafluoro-benzodioxin core likely reduces pKa by ~1–1.5 units compared to non-fluorinated analogs, enhancing reactivity at physiological pH .
- Steric hindrance from the benzodioxin ring may slow hydrolysis of the boronic acid to boronate, improving stability in aqueous environments .
Reactivity in Cross-Coupling Reactions
In Suzuki couplings, fluorinated boronic acids generally exhibit slower reaction kinetics due to electron withdrawal, but the benzodioxin derivative’s rigid structure may mitigate this by pre-organizing the reactive site. For example:
- Phenanthren-9-yl boronic acid (IC₅₀: 0.2251 µM in 4T1 cells) and 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀: 0.1969 µM) show high cytotoxicity but face solubility limitations in culture media .
- The benzodioxin analog’s fluorination may improve aqueous solubility compared to hydrophobic analogs like pyren-1-yl boronic acid, which precipitates in RPMI medium .
Activité Biologique
(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid is a novel boronic acid derivative characterized by its unique fluorinated benzodioxin structure. The presence of fluorine atoms enhances the compound's lipophilicity and potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological potential and interactions with biological targets.
Structural Characteristics
The molecular formula of (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid is , with a molecular weight of approximately 251.93 g/mol. Its structure includes a boron atom bonded to a phenolic group, which is crucial for its reactivity and biological interactions.
Biological Activity Overview
Research on the biological activity of (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid is limited but indicates its potential applications in pharmacology. Boronic acids are known for their ability to form reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes. This property can be harnessed in drug design to target specific enzymes involved in various disease processes.
Potential Applications
- Enzyme Inhibition : The compound may inhibit enzymes by forming covalent bonds with active site residues.
- Therapeutic Development : Its structural properties suggest it could serve as a lead compound in the development of new therapeutics targeting diseases like cancer and metabolic disorders.
Comparative Analysis
To understand the uniqueness of (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid compared to other boronic acids, the following table summarizes key features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid | Structure | Fluorinated; enhanced lipophilicity; potential for enzyme inhibition. |
| Phenylboronic Acid | C6H5B(OH)2 | Simpler structure; widely used in biochemical assays. |
| 3-Fluorophenylboronic Acid | C6H4F(B(OH)2) | Contains one fluorine atom; less lipophilic than tetrafluorinated version. |
| 4-Bromophenylboronic Acid | C6H4Br(B(OH)2) | Contains bromine; different reactivity profile due to heavier halogen. |
The tetrafluorination enhances its lipophilicity and biological activity compared to these analogs.
Case Studies and Research Findings
Recent studies have explored various aspects of boronic acids and their derivatives in biological contexts:
- Antiproliferative Activity : A study indicated that certain boronic acid derivatives exhibit significant antiproliferative effects against multiple myeloma cell lines with IC50 values significantly lower than traditional therapies like bortezomib .
- Enzyme Inhibition Studies : Research has shown that boronic acids can effectively inhibit dCTPase with promising IC50 values indicating their potential as therapeutic agents against cancer cells .
- Antioxidant Properties : Some derivatives have demonstrated strong antioxidant activities alongside antibacterial properties. For instance, compounds derived from phenylboronic acid showed high efficacy against various bacterial strains while maintaining low toxicity towards healthy cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
